3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde
Description
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-methyl-1-(2-methylprop-2-enyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-9(2)6-11(8-12)5-4-10(3)7-11/h8,10H,1,4-7H2,2-3H3 |
InChI Key |
DZJBIIIRJKYPNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CC(=C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Cyclopentane Derivatives with Prenyl Halides
A common approach to introduce the 2-methylprop-2-en-1-yl substituent involves the alkylation of a cyclopentane derivative bearing a suitable leaving group or reactive site with prenyl halides (such as prenyl bromide or iodide). This is typically performed under basic conditions to generate the nucleophilic species on the cyclopentane ring, which then undergoes nucleophilic substitution with the prenyl halide.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Cyclopentane derivative + strong base (e.g., sodium hydride) in anhydrous tetrahydrofuran at low temperature (-78 °C) | Formation of cyclopentane carbanion or enolate intermediate |
| 2 | Addition of prenyl bromide or iodide | Alkylation at 1-position with 2-methylprop-2-en-1-yl group |
| 3 | Work-up and purification | Isolated alkylated cyclopentane intermediate |
This method is supported by analogous procedures for related cyclopentane aldehydes and allyl derivatives.
Formation of the Aldehyde Group at the 1-Position
The aldehyde functional group can be introduced by oxidation of a primary alcohol or by direct formylation of the cyclopentane ring system.
- Oxidation of Alcohols: Primary alcohol precursors are oxidized to aldehydes using reagents such as pyridinium chlorochromate or Dess–Martin periodinane under mild conditions to avoid overoxidation to acids.
- Nitrile Reduction: Reduction of nitrile precursors with sodium hydride and zinc chloride can yield aldehydes, as demonstrated in similar cyclopentane systems.
- Formylation Reactions: Direct formylation using formylating agents such as Vilsmeier–Haack reagents or orthoformates under acidic catalysis can install the aldehyde group.
Cross-Coupling and Boronic Acid Protocols for Prenyl Group Installation
More sophisticated synthetic approaches involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where (3-methylbut-2-en-1-yl)boronic acid is coupled with halogenated cyclopentane derivatives to install the prenyl substituent.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | (3-Methylbut-2-en-1-yl)boronic acid + bromocyclopentane derivative | Formation of coupling intermediate |
| 2 | Pd(PPh3)4 catalyst, potassium carbonate base, dioxane solvent, 100 °C, 12 hours | Coupling to form 3-methyl-1-(2-methylprop-2-en-1-yl)cyclopentane intermediate |
| 3 | Purification by chromatography | Isolated coupled product |
This approach is documented in the synthesis of related heterocyclic aldehydes and demonstrates high regioselectivity and yield.
General Synthetic Scheme Summary
| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Alkylation | Cyclopentane derivative + prenyl halide + base | Prenylated cyclopentane intermediate |
| 2 | Oxidation/Formylation | Oxidizing agent (e.g., PCC, Dess–Martin) or formylating agent | Cyclopentane-1-carbaldehyde derivative |
| 3 | Cross-coupling (alternative) | Boronic acid + halide + Pd catalyst + base | Prenylated cyclopentane aldehyde |
Analytical and Characterization Data
The identity and purity of the synthesized this compound are confirmed by:
- Nuclear Magnetic Resonance Spectroscopy (NMR): Characteristic aldehyde proton signal near 9.5–10 ppm in ^1H NMR; alkene and methyl signals consistent with the prenyl substituent.
- Infrared Spectroscopy (IR): Strong absorption bands around 2700–2800 cm⁻¹ (aldehyde C–H stretch) and 1700–1720 cm⁻¹ (carbonyl C=O stretch).
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 166.26 g/mol.
- Chromatography: Purity assessed by gas chromatography or high-performance liquid chromatography.
Research Findings and Comparative Analysis
- The preparation of this compound follows protocols similar to those used in synthesizing related cyclopentane aldehydes with allylic substituents, where the choice of base, temperature, and solvent critically influences regioselectivity and yield.
- Palladium-catalyzed cross-coupling methods provide a versatile and efficient route for prenyl group installation, with the advantage of milder conditions and fewer side reactions compared to classical alkylation.
- Oxidation methods must be carefully controlled to prevent overoxidation to carboxylic acids, especially given the sensitivity of the prenyl double bond.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Alkylation with Prenyl Halides | Sodium hydride, prenyl bromide, THF, -78 °C | Straightforward, widely used | Requires strong base, possible side reactions |
| Palladium-Catalyzed Coupling | (3-Methylbut-2-en-1-yl)boronic acid, Pd catalyst, base, dioxane, 100 °C | High regioselectivity, mild conditions | Requires expensive catalysts, sensitive reagents |
| Oxidation of Alcohol Precursors | PCC, Dess–Martin periodinane | Mild, selective oxidation | Sensitive to overoxidation, reagent cost |
| Nitrile Reduction | Sodium hydride, zinc chloride | Direct aldehyde formation | Limited substrate scope |
This comprehensive analysis integrates multiple synthetic strategies for the preparation of this compound, emphasizing the importance of reaction conditions and reagent choice to achieve high yield and purity. The palladium-catalyzed cross-coupling approach is particularly notable for its efficiency and selectivity, aligning with modern synthetic organic chemistry practices.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl and 2-methylprop-2-en-1-yl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
Oxidation: 3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carboxylic acid.
Reduction: 3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to interact with various biological targets, leading to diverse effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features of 3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde and related compounds:
Key Observations :
- Functional Groups: The aldehyde in the target compound contrasts with alcohols (e.g., 1-Methylcyclopentanol) and ketones (e.g., cyclopentanone derivatives), influencing reactivity. Aldehydes are more electrophilic, enabling nucleophilic additions, while alcohols participate in hydrogen bonding .
- Substituent Complexity : The isoprenyl group in the target compound may enhance lipophilicity compared to simpler substituents like ethyl or methyl groups in other carbaldehydes . This could impact bioavailability or volatility.
Physicochemical and Application Comparisons
Physical Properties
Notes:
- The target compound’s higher molecular weight and branched structure likely reduce water solubility compared to simpler analogs.
- Steroid-like cyclopentane derivatives (e.g., triterpenoids) exhibit even lower solubility due to extended hydrocarbon frameworks .
Biological Activity
3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde, with the molecular formula and a molecular weight of approximately 166.26 g/mol, is an organic compound notable for its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological molecules.
Structural Characteristics
The compound features a cyclopentane ring along with an aldehyde functional group and a branched alkenyl substituent. Its structural complexity provides avenues for diverse chemical reactions, including nucleophilic additions and Schiff base formation with amines, which are significant in biochemical pathways.
Biological Activity
Research indicates that this compound may exhibit various biological activities through its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their functions. This interaction can lead to significant biological effects, making the compound a candidate for further studies in drug development.
The primary mechanism of action involves:
- Formation of Schiff Bases : The aldehyde can react with amines to form Schiff bases, which are important intermediates in many biochemical processes.
- Nucleophilic Addition Reactions : The compound's aldehyde functionality allows it to participate in nucleophilic addition reactions, enhancing its versatility in organic synthesis .
Research Findings and Case Studies
Several studies have explored the biological implications of this compound:
- Inhibitory Effects on Bacterial Secretion Systems : In a study examining the inhibition of type III secretion systems (T3SS) in pathogenic bacteria, compounds similar to this compound were found to downregulate key activators without entirely inhibiting secretion processes. This suggests potential applications in treating bacterial infections .
- Antimicrobial Activity : Preliminary screenings have indicated that structurally similar compounds exhibit antimicrobial properties. While specific data for this compound is limited, its structural analogs have shown promise against various pathogens .
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their notable features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-1-(2-methylprop-2-enyl)cyclopentane-1-carbaldehyde | C11H18O | Similar structure but different methyl group positioning |
| 3-Methylbutanal | C5H10O | A simpler aldehyde without cyclic structure |
| 3-Hydroxybutanal | C4H8O2 | Contains hydroxyl group instead of an alkene |
| 3-Methylcyclopentanecarboxaldehyde | C6H10O | Contains a carboxylic acid functional group |
This comparison highlights the unique bicyclic structure of this compound, which may influence its reactivity and biological interactions distinctly compared to these similar compounds .
Q & A
Q. What are the common synthesis methods for 3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde, and what experimental design considerations are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves cyclopentane ring functionalization and allylation. A key step is the introduction of the 2-methylprop-2-en-1-yl group via nucleophilic addition or transition-metal-catalyzed coupling. For example, allylation of a preformed cyclopentanecarbaldehyde derivative under basic conditions (e.g., K₂CO₃ in DMF) can achieve this. Reaction temperature (optimized between 60–80°C) and stoichiometric control of the allylating agent are critical to minimize side products like over-alkylation or ring-opening . Characterization intermediates via GC-MS (as in ’s cyclopentanone derivatives) ensures purity before proceeding to aldehyde oxidation steps.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : ¹H NMR resolves the aldehyde proton (δ 9.5–10.0 ppm) and distinguishes allylic methyl groups (δ 1.6–1.8 ppm). ¹³C NMR identifies the carbonyl carbon (δ ~200 ppm) and cyclopentane ring carbons.
- IR : Confirms the aldehyde C=O stretch (~1720 cm⁻¹) and alkene C-H bending (~890 cm⁻¹).
- GC-MS : Monitors purity and detects fragmentation patterns (e.g., loss of the allyl group, m/z 123). Cross-referencing with databases like PubChem () ensures structural validation.
Q. What are the typical chemical reactions involving this compound, and how do reaction conditions influence product distribution?
- Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions), while the allyl group participates in Diels-Alder or electrophilic additions. For example, in aldol condensation, pH control (weakly acidic) prevents self-condensation. Temperature (25–40°C) and solvent polarity (e.g., THF vs. DCM) significantly affect regioselectivity and byproduct formation .
Advanced Research Questions
Q. How does the electron-withdrawing/donating nature of substituents on the cyclopentane ring influence reaction pathways and intermediate stabilization?
- Methodological Answer : Substituents like methyl groups (electron-donating) stabilize carbocation intermediates during allylation, favoring Markovnikov addition. Conversely, electron-withdrawing groups (e.g., fluorine in ) polarize the carbonyl, accelerating nucleophilic attacks. Computational studies (DFT calculations) can map charge distribution and predict reactivity. Experimental validation via kinetic studies under varying substituents (e.g., replacing methyl with CF₃) quantifies these effects .
Q. What strategies are employed to investigate the bioactivity of this compound, particularly its interaction with enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Models interactions with active sites (e.g., cytochrome P450 enzymes) using software like AutoDock.
- Enzyme Assays : Measures inhibition kinetics (e.g., IC₅₀) via spectrophotometric monitoring of cofactor depletion.
- Metabolic Profiling : Tracks metabolites using LC-MS/MS in hepatocyte models, identifying oxidation or conjugation products. Structural analogs in and suggest potential targets in terpene synthase pathways.
Q. How can contradictions in reported synthetic yields or spectroscopic data be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or impurities. Reproducibility requires:
- Standardized Protocols : Detailed reporting of reaction conditions (e.g., degassing solvents for metal-catalyzed steps).
- Cross-Lab Validation : Collaborative studies using shared reference samples (e.g., CAS 17206-62-1 in ).
- Advanced Analytics : High-field NMR (600+ MHz) or X-ray crystallography to resolve stereochemical ambiguities .
Q. What methodological approaches address regioselectivity challenges in synthesizing cyclopentane derivatives with multiple substituents?
- Methodological Answer :
- Protecting Group Strategies : Temporarily block reactive sites (e.g., silylation of the aldehyde) during allylation.
- Directed Metalation : Use directing groups (e.g., esters) to control substituent placement on the ring.
- Microwave-Assisted Synthesis : Enhances regioselectivity via rapid, uniform heating (e.g., 100°C, 150 W), as seen in cyclopentene derivatives ().
Notes
- Structural analogs (e.g., ) guided extrapolation of synthesis and reactivity data.
- Advanced methodologies (DFT, docking) align with academic research rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
